2-Chloro-4-(tributylstannyl)pyridine

Stille Coupling Cross-Coupling Organometallic Chemistry

This 4-stannyl-2-chloropyridine reagent enables orthogonal Pd-catalyzed diversification unmatched by mono-functional analogs or boronic acids. The Stille coupling handle allows introduction of aryl/heteroaryl moieties, leaving the 2-Cl group intact for subsequent nucleophilic substitution ideal for SAR library synthesis. Select pure, well-characterized material to ensure reproducible cross-coupling yields.

Molecular Formula C17H30ClNSn
Molecular Weight 402.6 g/mol
CAS No. 1204580-73-3
Cat. No. B177036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(tributylstannyl)pyridine
CAS1204580-73-3
Synonyms2-Chloro-4-(tributylstannyl)pyridine
Molecular FormulaC17H30ClNSn
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)Cl
InChIInChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
InChIKeyVYPKIZMQUATPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(tributylstannyl)pyridine (CAS 1204580-73-3) Procurement & Selection Guide


2-Chloro-4-(tributylstannyl)pyridine (CAS 1204580-73-3) is a heteroaryl organotin reagent classified as a functionalized pyridine building block for palladium-catalyzed cross-coupling [1]. It features a pyridine ring with a chloro substituent at the 2-position and a tributylstannyl group at the 4-position, a specific arrangement that enables sequential, orthogonal functionalization strategies in complex molecule synthesis . As a stannane, it serves as a transmetalating agent in Stille couplings, offering a distinct reactivity profile compared to boronic acid/ester counterparts in Suzuki-Miyaura reactions [2].

Why Generic Substitution is Ineffective for 2-Chloro-4-(tributylstannyl)pyridine


The procurement and application of 2-Chloro-4-(tributylstannyl)pyridine cannot be reliably substituted with other pyridinylstannanes, boronic acids, or simple halopyridines due to its precise substitution pattern that dictates chemoselectivity and orthogonal reactivity . The 2-chloro group modulates the electronic environment of the pyridine ring, influencing both the rate of transmetalation in Stille couplings and the lability of the carbon-chlorine bond for subsequent nucleophilic aromatic substitution [1]. The 4-stannyl moiety is the active site for cross-coupling, and its para relationship to the chloro group creates a scaffold with two independent, sequentially addressable reactive centers. This orthogonality is lost in isomers or mono-functionalized analogs, leading to different reaction outcomes and limiting synthetic flexibility in multi-step sequences [2].

Quantitative Differentiation Evidence for 2-Chloro-4-(tributylstannyl)pyridine


Superior Functional Group Tolerance and Stability of Stannanes vs. Boronic Acids

Organostannanes, such as 2-Chloro-4-(tributylstannyl)pyridine, exhibit superior functional group tolerance and stability compared to organoboronic acids used in Suzuki-Miyaura couplings [1]. While specific yield data for this exact compound is not publicly available in head-to-head comparisons, class-level inference from general stannane reactivity indicates they are less prone to protodeboronation and are compatible with a wider range of functional groups [1]. Additionally, the use of CuO as an additive in Stille reactions with pyridinylstannanes has been shown to significantly accelerate reaction rates and increase yields, a phenomenon not widely applicable to Suzuki couplings [2].

Stille Coupling Cross-Coupling Organometallic Chemistry

Orthogonal Reactivity: Dual Reactive Centers Enable Sequential Functionalization

2-Chloro-4-(tributylstannyl)pyridine possesses two distinct, orthogonally reactive sites: a tributylstannyl group at the 4-position for Stille coupling and a chloro group at the 2-position for nucleophilic aromatic substitution (SNAr) . This dual functionality is a key differentiator from simple 4-(tributylstannyl)pyridine, which lacks a second handle for further elaboration. The 2-chloro group's reactivity is influenced by the adjacent nitrogen in the pyridine ring, making it more susceptible to SNAr than a typical aryl chloride [1]. This allows for sequential, controlled functionalization where the stannane undergoes cross-coupling to build a carbon skeleton, and the chloro group is subsequently displaced to introduce a second diversity element .

Sequential Synthesis Orthogonal Reactivity Heterocyclic Chemistry

Tunable Electronics via 2-Chloro Substituent Modulates Reactivity

The 2-chloro substituent in 2-Chloro-4-(tributylstannyl)pyridine exerts a specific electron-withdrawing inductive effect on the pyridine ring, distinct from other halogen substituents [1]. Studies on related pyridine systems show that a 2-chloro group makes the pyridine less Lewis basic compared to unsubstituted pyridine, which can prevent unwanted coordination to metal catalysts [2]. While direct quantitative data for this exact compound is limited, class-level inference suggests this electronic tuning can enhance the efficiency of the Stille coupling at the 4-position by reducing catalyst inhibition. Compared to 4-(tributylstannyl)pyridine, which lacks this modulation, the 2-chloro derivative offers a more controlled and potentially higher-yielding coupling process in certain systems .

Electronic Effects Reactivity Modulation Pyridine Chemistry

Toxicity Profile: Tributylstannyl Group Offers Safer Handling than Trimethylstannyl Analogs

While all organotin compounds require careful handling, the tributylstannyl group in 2-Chloro-4-(tributylstannyl)pyridine presents a significantly more favorable toxicity profile than trimethylstannyl analogs [1]. This is a direct comparison within the stannane class. Trimethylstannyl compounds are known to be approximately 1000 times more toxic than their tributylstannyl counterparts [1]. This dramatic difference in acute toxicity is a critical practical consideration for laboratory procurement, synthesis scale-up, and overall risk management.

Safety Organotin Toxicity Laboratory Handling

Regioisomeric Specificity Dictates Chemoselective Outcomes

The specific 2-chloro-4-stannyl substitution pattern is crucial; other regioisomers, such as 2-chloro-5-(tributylstannyl)pyridine or 3-chloro-4-(tributylstannyl)pyridine, are distinct chemical entities with different CAS numbers and, critically, different reactivity profiles [1]. The electronic and steric environment around the stannyl group is altered by the position of the chloro substituent, leading to different rates and selectivities in Stille couplings. Procurement of the incorrect isomer will result in a different reaction outcome, as the cross-coupling will occur at a different position on the pyridine ring, leading to a structurally different final product [2].

Regioselectivity Isomerism Synthetic Planning

Optimal Application Scenarios for 2-Chloro-4-(tributylstannyl)pyridine


Sequential, Orthogonal Functionalization in Medicinal Chemistry

The primary application scenario is the construction of highly functionalized pyridine cores for drug discovery. The orthogonal reactivity of the 4-stannyl and 2-chloro groups allows for a programmed, two-step diversification sequence . In a typical medicinal chemistry workflow, a Stille coupling at the 4-position first introduces a key aryl or heteroaryl moiety. The remaining 2-chloro group then serves as a handle for a second, independent diversification via SNAr, introducing amines, ethers, or thioethers. This sequential approach is ideal for generating focused libraries of pyridine-based compounds for structure-activity relationship (SAR) studies, a strategy not possible with simpler, mono-functionalized pyridine building blocks [1].

Synthesis of Advanced Materials and Liquid Crystals

Pyridinylstannanes are key intermediates in the synthesis of advanced materials, including liquid crystals and organic semiconductors . The ability to perform Stille couplings with high efficiency and functional group tolerance makes 2-Chloro-4-(tributylstannyl)pyridine a valuable building block for constructing π-conjugated systems with precise control over molecular architecture. The pyridine ring introduces desirable electronic properties, and the chloro group provides a site for further modification or for tuning material properties. The use of this specific stannane allows for the regioselective introduction of the pyridine unit into extended aromatic systems for applications in organic electronics and displays .

Agrochemical Intermediate Synthesis

Similar to its role in medicinal chemistry, the orthogonal reactivity of 2-Chloro-4-(tributylstannyl)pyridine is highly applicable in the synthesis of complex agrochemicals . Many modern herbicides, fungicides, and insecticides feature substituted pyridine rings. The ability to efficiently construct and diversify these heterocycles is crucial for developing new active ingredients. The robust nature of Stille couplings and the sequential functionalization capability of this building block provide a reliable route to novel pyridine-containing agrochemical candidates .

Synthesis of Trisubstituted Purines as HDM2 Inhibitors

A specific and documented application is the use of 2-Chloro-4-(tributylstannyl)pyridine as a reactant in the synthesis of trisubstituted purines designed as HDM2 inhibitors . This demonstrates its utility in a concrete, high-value medicinal chemistry context, moving beyond general synthetic applications. The ability to install the pyridine moiety with the correct substitution pattern is crucial for the biological activity of the target HDM2 inhibitors, highlighting the importance of this specific isomer in a targeted therapeutic program .

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